molecular formula C21H23NO3 B444300 5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE

5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE

Katalognummer: B444300
Molekulargewicht: 337.4g/mol
InChI-Schlüssel: XOLHBINFUXPTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE is a synthetic organic compound that belongs to the class of cyclohexenones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-toluidine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the cyclohexenone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound may be used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 3,4-dimethoxyphenylacetic acid or 3,4-dimethoxyphenethylamine.

    Cyclohexenone derivatives: Compounds like 2-cyclohexen-1-one or 3-methyl-2-cyclohexen-1-one.

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-3-(2-TOLUIDINO)-2-CYCLOHEXEN-1-ONE is unique due to the presence of both the dimethoxyphenyl and toluidino groups, which may confer distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C21H23NO3

Molekulargewicht

337.4g/mol

IUPAC-Name

5-(3,4-dimethoxyphenyl)-3-(2-methylanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C21H23NO3/c1-14-6-4-5-7-19(14)22-17-10-16(11-18(23)13-17)15-8-9-20(24-2)21(12-15)25-3/h4-9,12-13,16,22H,10-11H2,1-3H3

InChI-Schlüssel

XOLHBINFUXPTQO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

CC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.